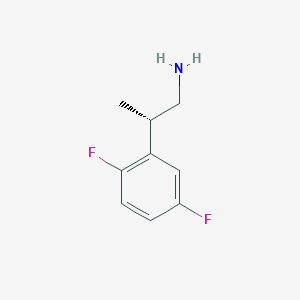

(2S)-2-(2,5-Difluorophenyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-(2,5-Difluorophenyl)propan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,5-Difluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzene.

Functional Group Introduction:

Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

(2S)-2-(2,5-Difluorophenyl)propan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, this compound can serve as a ligand or a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-(2,4-Difluorophenyl)propan-1-amine

- (2S)-2-(3,5-Difluorophenyl)propan-1-amine

- (2S)-2-(2,6-Difluorophenyl)propan-1-amine

Uniqueness

(2S)-2-(2,5-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

(2S)-2-(2,5-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, with a difluorophenyl group that enhances its lipophilicity and binding affinity to biological targets. The presence of fluorine atoms in the structure is known to influence the compound's pharmacological properties, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as:

- Neurotransmitter Systems : The compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions. Its binding affinity is enhanced by the difluorophenyl group, which allows for selective interactions with receptors involved in neurotransmission.

- Enzyme Inhibition : Research indicates that this compound might inhibit specific enzymes, which can lead to downstream effects on cellular pathways. This inhibition may be relevant in contexts such as cancer therapy or neurodegenerative diseases .

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .

- Biofilm Formation Inhibition : These compounds have also been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting their potential utility in treating biofilm-associated infections .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and cognitive impairments. It has been observed to influence pathways related to serotonin and dopamine signaling, which are critical in mood regulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Study on Neurotransmitter Modulation :

- Researchers evaluated the effects of the compound on serotonin receptors and found that it enhanced serotonin signaling in vitro, indicating potential antidepressant-like effects.

-

Inhibition of Enzymatic Activity :

- A study demonstrated that this compound inhibited specific kinases involved in cancer cell proliferation. This inhibition was dose-dependent and suggested a mechanism for its anti-cancer properties.

- Antimicrobial Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S)-2-(2,4-Difluorophenyl)propan-1-amine | Structure | Moderate enzyme inhibition |

| (2S)-2-(3,5-Difluorophenyl)propan-1-amine | Structure | High antimicrobial activity |

| (2S)-2-(4-Fluorophenyl)propan-1-amine | Structure | Low binding affinity |

The table above illustrates how variations in the fluorine substitution pattern can affect biological activity. Notably, this compound shows superior interactions with biological targets compared to its analogs.

Properties

IUPAC Name |

(2S)-2-(2,5-difluorophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQKMDVVUSSLRE-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.